MLS1547

Descripción

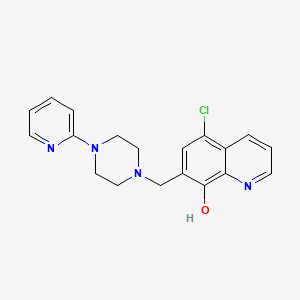

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c20-16-12-14(19(25)18-15(16)4-3-7-22-18)13-23-8-10-24(11-9-23)17-5-1-2-6-21-17/h1-7,12,25H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEJNANYABTIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of MLS1547: A G Protein-Biased Agonist of the Dopamine D2 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

MLS1547 is a novel pharmacological tool that exhibits biased agonism at the dopamine D2 receptor (D2R). This technical guide provides a comprehensive overview of its mechanism of action, detailing its selective activation of G protein-dependent signaling pathways while concurrently antagonizing β-arrestin-mediated pathways. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of the D2R and the therapeutic potential of biased ligands.

Core Mechanism: Biased Agonism at the D2 Receptor

This compound is characterized as a G protein-biased agonist of the D2 dopamine receptor.[1][2][3][4][5] This means it preferentially activates the canonical G protein-mediated signaling cascade while minimally engaging, and even inhibiting, the β-arrestin signaling pathway. The D2R is a G protein-coupled receptor (GPCR) that typically signals through two major pathways upon activation by an agonist:

-

G Protein-Dependent Signaling: The D2R couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is associated with many of the therapeutic effects of D2R agonists.

-

β-Arrestin-Dependent Signaling: Upon agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades that are independent of G proteins.

This compound selectively activates the Gi/o-mediated pathway while acting as an antagonist of dopamine-stimulated β-arrestin recruitment to the D2R. This functional selectivity makes this compound a valuable probe for dissecting the distinct physiological roles of these two signaling arms of the D2R.

Quantitative Pharmacological Profile

The pharmacological properties of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Dopamine Receptors

| Receptor Subtype | Radioligand | Ki (μM) |

| D2 | [3H]methylspiperone | 1.2 ± 0.2 |

| D3 | [3H]methylspiperone | 2.3 ± 0.2 |

| D4 | [3H]methylspiperone | 0.32 ± 0.04 |

Table 2: Functional Activity of this compound at the D2 Receptor - G Protein-Mediated Signaling

| Assay | Cell Line | Parameter | This compound | Dopamine (Reference) |

| Calcium Mobilization | HEK293 (expressing D2R and Gqi5) | EC50 (μM) | 0.37 ± 0.2 | 0.0025 ± 0.0003 |

| Emax (%) | 89.3 ± 4.3 | 101.7 ± 0.1 | ||

| cAMP Inhibition | CHO (expressing D2R) | EC50 (μM) | 0.26 ± 0.07 | 0.06 ± 0.02 |

| Emax (%) | 97.1 ± 3.7 | 100.4 ± 1.6 |

Table 3: Functional Activity of this compound at the D2 Receptor - β-Arrestin Recruitment

| Assay | Cell Line | Parameter | This compound | Dopamine (Reference) |

| β-Arrestin-2 Recruitment (DiscoveRx PathHunter) | CHO (expressing D2R) | Agonist Activity | No measurable recruitment | EC50 = 0.09 ± 0.03 μM; Emax = 99.0 ± 0.6% |

| Antagonist Activity (IC50, μM) | 9.9 ± 0.9 (against 1 μM Dopamine) | N/A | ||

| β-Arrestin-2 Recruitment (BRET) | HEK293 (expressing D2R) | Antagonist Activity (IC50, μM) | 3.8 ± 1.8 (against 1 μM Dopamine) | N/A |

Signaling Pathways and Experimental Workflows

The biased agonism of this compound results in a specific signaling signature. The following diagrams illustrate the key signaling pathways and the workflows of the experiments used to characterize this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

-

[3H]methylspiperone (radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Cell membranes are prepared and protein concentration is determined.

-

In a 96-well plate, combine cell membranes, [3H]methylspiperone at a concentration near its Kd, and a range of concentrations of this compound.

-

For determination of non-specific binding, a saturating concentration of a known D2 antagonist (e.g., haloperidol) is used instead of this compound.

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Filters are washed multiple times with cold wash buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in inhibiting adenylyl cyclase activity via the D2 receptor.

Materials:

-

CHO cells stably expressing the human dopamine D2 receptor.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF-based).

-

Cell culture medium and reagents.

Procedure:

-

CHO-D2R cells are seeded in a 96-well plate and cultured overnight.

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Forskolin is added to all wells (except the basal control) to stimulate cAMP production.

-

The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed according to the cAMP assay kit protocol.

-

The intracellular cAMP concentration is measured using a suitable detection method, such as HTRF.

-

Data are normalized to the response of forskolin alone and analyzed using non-linear regression to determine the EC50 and Emax of this compound.

β-Arrestin Recruitment Assay (e.g., DiscoveRx PathHunter)

Objective: To assess the ability of this compound to induce or block the recruitment of β-arrestin-2 to the D2 receptor.

Materials:

-

A cell line engineered for the assay, co-expressing the D2 receptor fused to a ProLink tag and β-arrestin-2 fused to an Enzyme Acceptor tag (e.g., CHO-K1).

-

This compound.

-

Dopamine (as a reference agonist).

-

PathHunter detection reagents.

-

Cell culture medium and reagents.

Procedure for Agonist Mode:

-

The engineered cells are seeded in a 96-well plate and cultured.

-

Cells are treated with a range of concentrations of this compound.

-

The plate is incubated for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

The PathHunter detection reagents are added, and the plate is incubated at room temperature in the dark.

-

The chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is read on a plate reader.

Procedure for Antagonist Mode:

-

Cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of dopamine (typically the EC80) is added to stimulate β-arrestin recruitment.

-

The subsequent steps are the same as in the agonist mode.

-

The ability of this compound to inhibit the dopamine-induced signal is quantified to determine its IC50.

Conclusion

This compound is a potent and highly selective G protein-biased agonist of the dopamine D2 receptor. Its unique pharmacological profile, characterized by robust activation of the Gi/o signaling pathway and antagonism of the β-arrestin pathway, makes it an invaluable research tool. The detailed data and methodologies presented in this guide provide a comprehensive understanding of its mechanism of action and will aid researchers in designing and interpreting experiments aimed at exploring the therapeutic potential of biased D2R ligands.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Intracellular Trafficking Assays for Dopamine D2-Like Receptors | Springer Nature Experiments [experiments.springernature.com]

- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MLS 1547 | D2 Receptors | Tocris Bioscience [tocris.com]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on MLS1547 as a G Protein-Biased Agonist for the D2 Dopamine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MLS1547, a significant pharmacological tool for studying the dopamine D2 receptor (D2R). This compound is characterized as a G protein-biased agonist, demonstrating functional selectivity by potently activating G protein-mediated signaling pathways while minimally engaging or even antagonizing β-arrestin recruitment.[1][2][3] This unique profile makes it an invaluable probe for dissecting the distinct physiological and pathological roles of these two major D2R signaling cascades.

Core Concepts: D2R Signaling and Biased Agonism

The D2R, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic medications. It canonically signals through the inhibitory G proteins (Gi/o), leading to downstream effects such as the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, D2R activation can trigger a G protein-independent pathway by recruiting β-arrestin proteins. This leads to receptor desensitization, internalization, and the initiation of distinct signaling cascades, including the regulation of Akt/GSK3β pathways.

Functional selectivity , or biased agonism , describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another. This compound exemplifies this by favoring the G protein-dependent pathway, thus allowing for the targeted investigation of the consequences of Gi/o signaling in the absence of significant β-arrestin-mediated effects.

Quantitative Data Presentation

The pharmacological profile of this compound has been characterized across various in vitro assays. The following tables summarize the key quantitative data for its interaction with the D2R.

| Binding Affinity | |

| Parameter | Value (μM) |

| Ki vs. [3H]methylspiperone | 1.2 |

| G Protein-Mediated Signaling | |||

| Assay | Parameter | Value (μM) | Emax (%) |

| Calcium Mobilization (D2R-Gqi5) | EC50 | 0.37 | 89.3 |

| cAMP Inhibition | EC50 | 0.26 | 97.1 |

| β-Arrestin Recruitment | |

| Assay | Parameter & Value (μM) |

| PathHunter β-arrestin Assay (Agonist activity) | No measurable activity |

| PathHunter β-arrestin Assay (Antagonist vs. Dopamine) | IC50 = 9.9 |

| BRET β-arrestin Assay (Antagonist vs. Dopamine) | IC50 = 3.8 |

Signaling Pathways

The following diagrams illustrate the differential effects of this compound on the two major D2R signaling pathways.

Caption: D2R G Protein-Biased Signaling by this compound.

Caption: Antagonism of D2R β-Arrestin Pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections describe the key experimental protocols used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the D2R by measuring its ability to compete with a radiolabeled ligand.

Principle: A constant concentration of a high-affinity radioligand (e.g., [3H]methylspiperone) is incubated with membranes prepared from cells expressing D2R, in the presence of varying concentrations of the unlabeled competitor compound (this compound). The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases.

Methodology:

-

Membrane Preparation: Harvest cells expressing D2R and homogenize in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer.

-

Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]methylspiperone, and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

cAMP Inhibition Assay

This functional assay measures the ability of this compound to activate the D2R-coupled Gi/o protein, which leads to the inhibition of cAMP production.

Principle: Intracellular cAMP levels are first elevated using an adenylyl cyclase activator like forskolin. The ability of an agonist to inhibit this forskolin-stimulated cAMP accumulation is then quantified.

Methodology:

-

Cell Culture: Plate cells stably expressing D2R (e.g., CHO or HEK293 cells) in a multi-well plate and grow overnight.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Cell Treatment: Pre-incubate the cells with the different concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production and incubate for a further 30-60 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

-

Data Analysis: Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Caption: Workflow for a cAMP Inhibition Assay.

β-Arrestin Recruitment Assay (e.g., PathHunter)

This assay quantifies the recruitment of β-arrestin to the activated D2R, a key step in the G protein-independent signaling pathway.

Principle: The DiscoveRx PathHunter assay is based on enzyme fragment complementation. The D2R is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive fragment of β-galactosidase (EA). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, reconstituting a functional β-galactosidase enzyme. The activity of this enzyme is then measured using a chemiluminescent substrate.

Methodology:

-

Cell Culture: Use a cell line engineered to co-express the D2R-ProLink fusion protein and the β-arrestin-EA fusion protein. Plate these cells in a white, clear-bottom multi-well plate.

-

Compound Addition: Add varying concentrations of this compound (to test for agonist activity) or a fixed concentration of a known agonist (like dopamine) plus varying concentrations of this compound (to test for antagonist activity).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagent containing the chemiluminescent substrate for β-galactosidase.

-

Signal Measurement: After a further incubation period at room temperature, measure the chemiluminescent signal using a plate reader.

-

Data Analysis: For agonist mode, plot the signal against the log of the this compound concentration to determine EC50. For antagonist mode, plot the signal against the log of the this compound concentration to determine the IC50.

Caption: Workflow for a β-Arrestin Recruitment Assay.

Conclusion

This compound is a well-characterized G protein-biased agonist of the D2 dopamine receptor. Its ability to selectively activate Gi/o signaling pathways without promoting β-arrestin recruitment provides a powerful tool for elucidating the specific contributions of each signaling branch to the overall physiological and pathophysiological effects of D2R activation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies or to discover novel functionally selective D2R ligands.

References

- 1. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MLS1547: A G Protein-Biased D2 Dopamine Receptor Agonist

A Technical Whitepaper for Researchers in Drug Discovery and Development

Abstract: MLS1547 is a potent and selective G protein-biased agonist of the dopamine D2 receptor (D2R). This document provides an in-depth technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a comprehensive resource for researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the nuanced modulation of dopamine receptor signaling. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Introduction

The dopamine D2 receptor, a class A G protein-coupled receptor (GPCR), is a critical target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and depression.[1] Traditionally, D2R ligands have been classified as agonists or antagonists. However, the discovery of functional selectivity, or biased agonism, has revealed that ligands can differentially engage distinct downstream signaling pathways, primarily the G protein-dependent and β-arrestin-dependent pathways.[1] This has opened new avenues for designing drugs with improved efficacy and reduced side effects.

This compound, with the chemical name 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol, has emerged as a valuable pharmacological tool for dissecting the roles of these two pathways.[2] It potently activates G protein-mediated signaling while acting as an antagonist at the β-arrestin pathway, making it a G protein-biased agonist.[2] This whitepaper details the key findings related to the discovery and synthesis of this important molecule.

Discovery and Pharmacological Characterization

This compound was identified through a high-throughput screening campaign of over 380,000 small molecules for novel D2 dopamine receptor modulators. The primary screen utilized a calcium mobilization assay, followed by orthogonal assays to assess cAMP modulation and β-arrestin recruitment.

Quantitative Biological Data

The pharmacological profile of this compound has been extensively characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Receptor Binding and G Protein Signaling Potency of this compound

| Parameter | Value | Assay System | Reference |

| Ki | 1.2 ± 0.2 µM | [3H]methylspiperone competition binding with D2R | |

| EC50 (Calcium Mobilization) | 0.37 ± 0.2 µM | HEK293 cells expressing D2R and Gqi5 | |

| Emax (Calcium Mobilization) | 89.3% ± 4.3% | HEK293 cells expressing D2R and Gqi5 | |

| EC50 (cAMP Inhibition) | 0.26 ± 0.07 µM | CHO cells stably expressing D2R | |

| Emax (cAMP Inhibition) | 97.1% ± 3.7% | CHO cells stably expressing D2R |

Table 2: β-Arrestin Recruitment Antagonism of this compound

| Parameter | Value | Assay System | Reference |

| β-Arrestin Recruitment | No measurable stimulation | DiscoveRx PathHunter β-arrestin-2 recruitment assay | |

| IC50 (vs. Dopamine) | 9.9 ± 0.9 µM | DiscoveRx PathHunter β-arrestin-2 recruitment assay | |

| IC50 (vs. Dopamine) | 3.8 ± 1.8 µM | D2R β-arrestin BRET assay |

Signaling Pathway of this compound

This compound exhibits biased agonism by selectively activating the Gi/o-mediated signaling cascade while antagonizing the β-arrestin pathway. Upon binding to the D2 receptor, this compound promotes the dissociation of the Gαi/o subunit from the Gβγ dimer, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In contrast, it prevents the recruitment of β-arrestin 2 to the receptor, thereby blocking β-arrestin-mediated downstream signaling and receptor internalization.

Synthesis of this compound

The synthesis of this compound (5-chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol) is achieved through a Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the aromatic ring of 5-chloro-8-hydroxyquinoline with formaldehyde and a secondary amine, 1-(pyridin-2-yl)piperazine.

Synthetic Scheme

Experimental Protocol: Synthesis of this compound

Materials:

-

5-chloro-8-hydroxyquinoline

-

1-(pyridin-2-yl)piperazine

-

Formaldehyde (37% solution in water)

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

-

To a solution of 5-chloro-8-hydroxyquinoline in ethanol, add 1-(pyridin-2-yl)piperazine and formaldehyde.

-

The reaction mixture is heated to reflux and stirred for a specified period (typically several hours) to ensure complete reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

The structure and purity of the final compound are confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological activity of this compound.

D2 Receptor Calcium Mobilization Assay

This assay measures the ability of a compound to stimulate intracellular calcium release through a Gq-coupled pathway. Since the D2 receptor natively couples to Gi/o, a chimeric G protein (Gqi5) is co-expressed to redirect the signal to the phospholipase C pathway.

Detailed Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human D2 dopamine receptor and the chimeric G protein Gqi5 are cultured in appropriate media.

-

Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 NW) in assay buffer for 1 hour at 37°C in the dark.

-

Compound Addition: A baseline fluorescence reading is taken before adding serial dilutions of this compound or a reference agonist like dopamine.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescent imaging plate reader (FLIPR).

-

Data Analysis: The fluorescence signal is normalized, and dose-response curves are generated to calculate EC50 and Emax values.

cAMP Accumulation Inhibition Assay

This assay directly measures the functional consequence of Gi/o activation by the D2 receptor, which is the inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels.

Detailed Methodology:

-

Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human D2 dopamine receptor are used.

-

Plating: Cells are plated in 384-well plates and incubated.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a reference agonist.

-

Forskolin Stimulation: Cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP production is calculated, and dose-response curves are plotted to determine IC50 and Emax values.

β-Arrestin Recruitment Assay (DiscoveRx PathHunter)

This assay quantifies the recruitment of β-arrestin to the activated D2 receptor, a key step in the β-arrestin signaling pathway. The PathHunter assay is based on enzyme fragment complementation.

Detailed Methodology:

-

Cell Line: A cell line (e.g., CHO) is used that co-expresses the D2 receptor fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Plating: Cells are seeded in 384-well white-walled plates.

-

Agonist Mode: To test for agonism, cells are stimulated with varying concentrations of this compound.

-

Antagonist Mode: To test for antagonism, cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration (EC80) of dopamine.

-

Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.

-

Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured.

-

Data Analysis: In agonist mode, the signal indicates β-arrestin recruitment. In antagonist mode, a decrease in the dopamine-induced signal is used to calculate the IC50 of this compound.

Conclusion

This compound is a well-characterized G protein-biased agonist of the D2 dopamine receptor that serves as a critical tool for investigating the differential roles of G protein and β-arrestin signaling pathways. Its discovery through systematic screening and subsequent detailed pharmacological profiling have provided valuable insights into the principles of biased agonism. The synthetic route, centered around a Mannich reaction, is straightforward and allows for the generation of analogs for further structure-activity relationship studies. The experimental protocols detailed in this whitepaper provide a foundation for researchers to utilize this compound in their own investigations into the complex signaling mechanisms of the D2 receptor and to explore the therapeutic potential of biased agonists.

References

An In-Depth Technical Guide to the Dopamine Receptor Selectivity of MLS1547

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS1547 has emerged as a significant pharmacological tool for dissecting the complexities of dopamine receptor signaling. This technical guide provides a comprehensive overview of the binding and functional selectivity of this compound for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). The data presented herein is curated from publicly available scientific literature to support researchers and drug development professionals in their understanding and application of this compound.

Core Findings: A G-Protein Biased Agonist with D2-like Receptor Preference

This compound is a potent agonist at the dopamine D2 receptor, exhibiting a strong bias towards the G-protein signaling pathway over the β-arrestin pathway.[1][2][3] This compound has been instrumental in elucidating the differential roles of these two major signaling cascades in cellular and physiological processes. While it shows the highest affinity for the D2-like receptor family (D2, D3, and D4), its functional activity at subtypes other than D2 has not been extensively characterized in the available literature.

Quantitative Data Summary

The following tables summarize the binding affinities and functional parameters of this compound for the dopamine receptor subtypes.

Table 1: Binding Affinity of this compound for Dopamine Receptor Subtypes

| Receptor Subtype | Radioligand | Kᵢ (μM) |

| D1 | [³H]SCH23390 | >50 |

| D2 | [³H]methylspiperone | 1.2 |

| D3 | [³H]methylspiperone | 2.3 |

| D4 | [³H]methylspiperone | 0.32 |

| D5 | [³H]SCH23390 | >50 |

Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of this compound at the Dopamine D2 Receptor

| Assay | Parameter | Value (μM) |

| Calcium Mobilization (G-protein signaling) | EC₅₀ | 0.37 |

| cAMP Inhibition (G-protein signaling) | EC₅₀ | 0.26 |

| β-arrestin Recruitment (DiscoveRx) | IC₅₀ | 9.9 |

| β-arrestin Recruitment (BRET) | IC₅₀ | 3.8 |

EC₅₀ (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Note: Extensive searches of the available scientific literature did not yield quantitative functional data (e.g., EC₅₀, Eₘₐₓ) for this compound at the D1, D3, D4, and D5 dopamine receptor subtypes. The research focus has predominantly been on its well-characterized effects at the D2 receptor.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for each dopamine receptor subtype.

General Procedure:

-

Membrane Preparation: Cell membranes were prepared from cell lines stably expressing the individual human dopamine receptor subtypes (D1, D2, D3, D4, or D5).

-

Incubation: Membranes were incubated with a specific radioligand ([³H]SCH23390 for D1 and D5; [³H]methylspiperone for D2, D3, and D4) and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: Competition binding data were analyzed using non-linear regression to determine the IC₅₀ value of this compound. The Kᵢ value was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Calcium Mobilization Assay (G-protein Signaling)

Objective: To measure the functional potency (EC₅₀) of this compound in activating G-protein signaling at the D2 receptor.

Cell Line: HEK293 cells stably co-expressing the human D2 receptor and a chimeric G-protein (Gαqi5) that links D2 receptor activation to the phospholipase C pathway, resulting in intracellular calcium mobilization.

Procedure:

-

Cell Plating: Cells were plated in 384-well microplates.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound were added to the wells.

-

Signal Detection: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The fluorescence data was normalized and plotted against the logarithm of the this compound concentration to determine the EC₅₀ value.[2]

cAMP Inhibition Assay (G-protein Signaling)

Objective: To assess the ability of this compound to inhibit adenylyl cyclase activity via D2 receptor activation.

Cell Line: CHO cells stably expressing the human D2 receptor.

Procedure:

-

Cell Treatment: Cells were pre-treated with forskolin to stimulate cAMP production.

-

Compound Addition: Varying concentrations of this compound were added to the cells.

-

cAMP Measurement: Intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The inhibition of forskolin-stimulated cAMP production was plotted against the this compound concentration to calculate the EC₅₀ value.[2]

β-Arrestin Recruitment Assays

Objective: To measure the ability of this compound to either promote or antagonize the recruitment of β-arrestin to the D2 receptor.

Methods:

-

DiscoveRx PathHunter® Assay: This is a β-galactosidase enzyme fragment complementation assay. Cells expressing the D2 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementing fragment are used. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active β-galactosidase enzyme, which is detected using a chemiluminescent substrate. For antagonist activity, cells are stimulated with a known D2 agonist in the presence of varying concentrations of this compound.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay: This assay measures the proximity of two proteins. The D2 receptor is fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). Upon agonist-induced recruitment, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of light by the acceptor, which is detected. To determine antagonist activity, cells are co-treated with a D2 agonist and varying concentrations of this compound.

Visualizations

Caption: D2 Receptor G-Protein Signaling Pathway Activated by this compound.

Caption: Antagonism of β-Arrestin Recruitment by this compound.

Caption: Workflow for Radioligand Binding Assay.

References

An In-depth Technical Guide to MLS1547 and its Effects on Gi/o Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS1547 is a selective G protein-biased agonist for the dopamine D2 receptor (D2R), demonstrating potent activation of Gi/o signaling pathways with minimal recruitment of β-arrestin.[1][2] This functional selectivity makes this compound a valuable pharmacological tool for dissecting the distinct roles of G protein-mediated and β-arrestin-mediated signaling in various physiological and pathological processes. This technical guide provides a comprehensive overview of the effects of this compound on Gi/o signaling, including quantitative data on its potency and efficacy, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Introduction to this compound

This compound, with the chemical name 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol, is a small molecule that acts as a partial agonist at the dopamine D2 receptor.[3] Its defining characteristic is its biased agonism, potently stimulating G protein-mediated signaling while acting as an antagonist of dopamine-induced β-arrestin recruitment.[3][4] This biased profile allows for the specific investigation of the consequences of Gi/o pathway activation in the absence of the confounding effects of β-arrestin-mediated pathways, such as receptor internalization and activation of distinct downstream effectors.

Quantitative Pharmacology of this compound

The pharmacological effects of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity, potency, and efficacy in activating G protein-dependent pathways and its lack of activity in β-arrestin recruitment.

Table 1: Binding Affinity and G Protein Activation Potency of this compound at the Dopamine D2 Receptor

| Parameter | Value | Assay Type | Cell Line | Reference |

| Binding Affinity (Ki) | 1.2 µM | Radioligand Binding ([³H]methylspiperone) | Not Specified | |

| G Protein Activation (EC₅₀) | 0.37 µM | Calcium Mobilization (Gqi5 chimera) | HEK293 | |

| G Protein Activation (EC₅₀) | 0.26 µM | cAMP Inhibition | CHO | |

| G Protein Activation (Eₘₐₓ) | ~90% (relative to dopamine) | Calcium Mobilization (Gqi5 chimera) | HEK293 | |

| G Protein Activation (Eₘₐₓ) | ~97% (relative to dopamine) | cAMP Inhibition | CHO |

Table 2: β-Arrestin Recruitment and Antagonism by this compound at the Dopamine D2 Receptor

| Parameter | Value | Assay Type | Cell Line | Reference |

| β-Arrestin-2 Recruitment (EC₅₀) | No measurable activity | DiscoveRx PathHunter | CHO | |

| β-Arrestin-2 Recruitment (EC₅₀) | No measurable activity | BRET | HEK293 | |

| Antagonism of Dopamine-induced β-Arrestin-2 Recruitment (IC₅₀) | 9.9 µM | DiscoveRx PathHunter | CHO | |

| Antagonism of Dopamine-induced β-Arrestin-2 Recruitment (IC₅₀) | 3.8 µM | BRET | HEK293 |

Signaling Pathways Modulated by this compound

As a Gi/o-biased agonist, this compound primarily initiates signaling cascades downstream of the activation of inhibitory G proteins.

Inhibition of Adenylyl Cyclase

Upon binding to the D2R, this compound promotes the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a canonical pathway for Gi/o-coupled receptors and a primary mechanism through which this compound exerts its cellular effects.

Figure 1: this compound-mediated inhibition of the adenylyl cyclase pathway.

Activation of G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels

The Gβγ subunits liberated upon Gi/o activation by this compound are expected to directly bind to and activate G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. While direct experimental evidence for this compound's effect on GIRK channels is not yet published, this is a well-established downstream effect of D2R-mediated Gi/o activation.

Figure 2: Expected activation of GIRK channels by this compound.

Lack of β-Arrestin Recruitment

A key feature of this compound is its inability to promote the recruitment of β-arrestin to the D2R. In contrast to unbiased agonists like dopamine, this compound does not induce the conformational changes in the receptor required for β-arrestin binding. Consequently, β-arrestin-mediated signaling and receptor internalization are not initiated.

Figure 3: Comparison of β-arrestin recruitment by dopamine and this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on Gi/o signaling pathways.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP, a direct downstream effector of Gαi/o activation.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

-

Materials:

-

CHO-D2R cells

-

Culture medium (e.g., F-12 Ham's medium with 10% FBS, penicillin/streptomycin)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Forskolin (adenylyl cyclase activator)

-

This compound

-

cAMP detection kit (e.g., HTRF-based or luminescence-based)

-

-

Protocol:

-

Seed CHO-D2R cells in a 96-well plate and grow to confluency.

-

On the day of the assay, replace the culture medium with assay buffer and incubate for 30 minutes at 37°C.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the cells and incubate for 15 minutes at 37°C.

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for basal controls) to stimulate cAMP production.

-

Incubate for a further 15 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC₅₀ value.

-

Figure 4: Workflow for the cAMP inhibition assay.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is used to measure the proximity of β-arrestin to the D2R upon ligand stimulation.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells.

-

Materials:

-

HEK293 cells

-

Plasmids: D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., mVenus or YFP).

-

Transfection reagent

-

Culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

BRET substrate (e.g., coelenterazine h)

-

This compound and a positive control (e.g., dopamine)

-

-

Protocol:

-

Co-transfect HEK293 cells with the D2R-Rluc8 and mVenus-β-arrestin-2 plasmids.

-

24-48 hours post-transfection, harvest the cells and resuspend in assay buffer.

-

Dispense the cell suspension into a white, 96-well microplate.

-

Add serial dilutions of this compound or dopamine to the wells.

-

Add the BRET substrate to each well.

-

Immediately measure the luminescence signals at the emission wavelengths of the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the ligand concentration to determine EC₅₀ values.

-

Figure 5: Workflow for the β-arrestin recruitment BRET assay.

GIRK Channel Activation Assay (Thallium Flux)

This assay provides a high-throughput method to measure the activation of GIRK channels, a likely downstream event of this compound-mediated Gi/o signaling.

-

Cell Line: HEK293 cells stably co-expressing the human D2 receptor and GIRK1/2 channels.

-

Materials:

-

HEK293-D2R-GIRK1/2 cells

-

Culture medium

-

Dye Loading Buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™)

-

Assay Buffer (low potassium, thallium-free)

-

Stimulus Buffer (containing thallium sulfate)

-

This compound and a positive control (e.g., a known GIRK channel opener or D2R agonist)

-

-

Protocol (Hypothetical for this compound):

-

Seed HEK293-D2R-GIRK1/2 cells in a 384-well plate.

-

After 24 hours, replace the culture medium with Dye Loading Buffer and incubate for 1 hour at 37°C.

-

Wash the cells with Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add the this compound dilutions to the cells.

-

Using a kinetic plate reader, measure the baseline fluorescence.

-

Add Stimulus Buffer to all wells to initiate thallium influx through open GIRK channels.

-

Continue to measure the fluorescence kinetically for several minutes.

-

Data Analysis: The rate of fluorescence increase is proportional to GIRK channel activity. Plot the rate of thallium influx against the concentration of this compound to determine the EC₅₀ for GIRK channel activation.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two distinct aspects of coupling between Gα(i) protein and G protein-activated K+ channel (GIRK) revealed by fluorescently labeled Gα(i3) protein subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of MLS1547: A G Protein-Biased Dopamine D2 Receptor Agonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MLS1547 is a selective modulator of the dopamine D2 receptor (D2R), exhibiting a distinct functional profile as a G protein-biased agonist. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity and functional potency across key signaling pathways. Detailed experimental protocols for the characterization of such a compound are provided, alongside visual representations of the underlying signaling mechanisms. The data presented herein establish this compound as a valuable pharmacological tool for dissecting the differential roles of G protein and β-arrestin signaling in D2R-mediated physiological and pathological processes.

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been determined through a series of binding and functional assays. The following table summarizes the key quantitative data, providing a comparative overview of its potency and efficacy at the dopamine D2 receptor.

| Assay Type | Parameter | Value | Cell Line | Notes |

| Receptor Binding | ||||

| Radioligand Displacement | Kᵢ | 1.2 ± 0.2 µM | - | Displacement of [³H]methylspiperone from D2R.[1] |

| Kᵢ (D3R) | 2.3 ± 0.2 µM | - | Shows moderate selectivity over D3R.[1] | |

| Kᵢ (D4R) | 0.32 ± 0.04 µM | - | Shows higher affinity for D4R.[1] | |

| G Protein Signaling | ||||

| Calcium Mobilization | EC₅₀ | 0.37 ± 0.2 µM | HEK293 (expressing D2R and Gαqi5) | Eₘₐₓ of 89.3% ± 4.3% compared to dopamine.[2][3] |

| cAMP Inhibition | EC₅₀ | 0.26 ± 0.07 µM | CHO (expressing D2R) | Eₘₐₓ of 97.1% ± 3.7% compared to dopamine. |

| β-Arrestin Recruitment | ||||

| PathHunter Assay | Efficacy | No measurable recruitment | DiscoveRx PathHunter cells | This compound did not stimulate β-arrestin-2 recruitment. |

| Antagonism of Dopamine-stimulated β-arrestin recruitment | IC₅₀ | 9.9 ± 0.9 µM | DiscoveRx PathHunter cells | This compound antagonizes dopamine's effect. |

| BRET Assay | IC₅₀ | 3.8 ± 1.8 µM | - | Antagonism of dopamine-stimulated β-arrestin recruitment. |

| D2R Internalization | ||||

| BRET Assay | Efficacy | No measurable internalization | HEK293 | Dopamine induced internalization with an EC₅₀ of 0.1 µM. |

Signaling Pathways

This compound demonstrates functional selectivity for the G protein-mediated signaling pathway of the dopamine D2 receptor, while antagonizing the β-arrestin pathway. The following diagrams illustrate these distinct signaling cascades.

Caption: G Protein-Mediated Signaling Pathway of this compound at the D2R.

Caption: Antagonism of Dopamine-Induced β-Arrestin Recruitment by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor.

Experimental Workflow:

Caption: Workflow for the Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

CHO or HEK293 cells stably expressing the human dopamine D2 receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]spiperone), and varying concentrations of the unlabeled competitor (this compound).

-

For total binding, no competitor is added. For non-specific binding, a high concentration of a known D2R antagonist (e.g., haloperidol) is added.

-

The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

The filters are dried, and a scintillation cocktail is added.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound to generate a competition curve.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the activation of the Gαi/o-coupled D2 receptor.

Methodology:

-

Cell Culture and Plating:

-

CHO cells stably expressing the human D2 receptor are cultured and seeded into 96-well plates.

-

The cells are grown to a confluent monolayer.

-

-

Assay Procedure:

-

The culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.

-

The cells are pre-incubated with varying concentrations of this compound for a short period.

-

To stimulate cAMP production, forskolin (an adenylyl cyclase activator) is added to all wells except the basal control.

-

The plates are incubated at 37°C for a specified time (e.g., 15-30 minutes).

-

-

cAMP Detection:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP levels are measured using a commercially available cAMP detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

-

-

Data Analysis:

-

The amount of cAMP produced is quantified for each concentration of this compound.

-

The data are normalized to the response produced by forskolin alone (100%) and the basal level (0%).

-

A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound.

-

The EC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect) is determined using non-linear regression.

-

β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the recruitment of β-arrestin to the activated D2 receptor.

Methodology:

-

Cell Line and Principle:

-

A stable cell line (e.g., from DiscoveRx) co-expressing the D2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.

-

Upon agonist-induced receptor activation and β-arrestin recruitment, the ProLink and EA tags are brought into proximity, leading to the formation of a functional β-galactosidase enzyme.

-

-

Assay Procedure:

-

The PathHunter® cells are plated in a 96- or 384-well plate.

-

The cells are stimulated with varying concentrations of this compound or a known D2R agonist (e.g., dopamine) as a positive control.

-

For antagonist mode, cells are pre-incubated with this compound before the addition of a fixed concentration of dopamine.

-

The plates are incubated at 37°C for a specified duration (e.g., 60-90 minutes).

-

-

Detection:

-

The detection reagents, containing the β-galactosidase substrate, are added to each well.

-

The plate is incubated at room temperature to allow for the enzymatic reaction to occur.

-

The chemiluminescent signal is measured using a plate reader.

-

-

Data Analysis:

-

For agonist mode, a dose-response curve is generated by plotting the luminescent signal against the log concentration of the compound to determine the EC₅₀.

-

For antagonist mode, an inhibition curve is generated to determine the IC₅₀ of this compound against the dopamine-induced response.

-

ERK Activation Assay (Western Blotting)

This assay assesses the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in GPCR signaling.

Methodology:

-

Cell Treatment and Lysis:

-

Cells (e.g., SH-SY5Y or HEK293 expressing D2R) are serum-starved and then treated with this compound or a control agonist for various time points.

-

After treatment, the cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Sample Preparation:

-

The protein concentration of the cell lysates is determined.

-

The lysates are mixed with Laemmli sample buffer and boiled to denature the proteins.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

-

Data Analysis:

-

The membrane is stripped and re-probed with an antibody for total ERK to normalize for protein loading.

-

The band intensities for p-ERK and total ERK are quantified using densitometry software.

-

The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

-

References

- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP accumulation assay [bio-protocol.org]

Understanding β-Arrestin Bias with MLS1547: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of biased agonism, or functional selectivity, at G protein-coupled receptors (GPCRs) has revolutionized modern pharmacology. It describes the ability of a ligand to preferentially activate one of several downstream signaling pathways over others, moving beyond the traditional agonist/antagonist model. A key divergence in GPCR signaling is the choice between G protein-dependent pathways and β-arrestin-mediated pathways. While G protein activation has been the classical focus of drug action, β-arrestin signaling is now recognized to play a crucial role in both receptor desensitization and the initiation of distinct, G protein-independent signaling cascades.[1][2] The selective modulation of these pathways by biased ligands offers the potential to develop safer and more effective therapeutics with fewer side effects.[3]

This technical guide delves into the core of β-arrestin bias by examining MLS1547, a prototypical G protein-biased agonist for the dopamine D2 receptor (D2R).[4][5] this compound is a valuable pharmacological tool that potently activates G protein-mediated signaling while failing to recruit β-arrestin; in fact, it antagonizes dopamine-induced β-arrestin recruitment. Through the lens of this compound, this document will provide an in-depth exploration of the mechanisms of biased signaling, present key experimental data and protocols, and offer visual representations of the underlying cellular processes.

Core Concepts: G Protein vs. β-Arrestin Signaling

GPCRs, upon activation by an agonist, undergo a conformational change that allows them to couple to intracellular effector proteins. The two primary signaling arms are:

-

G Protein Signaling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of a heterotrimeric G protein. The Gα-GTP and Gβγ subunits then dissociate and modulate the activity of various downstream effectors, such as adenylyl cyclase (regulating cAMP levels) and ion channels. D2-like dopamine receptors, for instance, couple to Gαi/o proteins, which inhibit adenylyl cyclase and thus decrease cAMP production.

-

β-Arrestin Signaling: Following agonist binding and receptor activation, GPCR kinases (GRKs) phosphorylate the receptor's intracellular loops and C-terminal tail. This phosphorylation pattern creates a "barcode" that is recognized by β-arrestins (β-arrestin 1 and 2). The binding of β-arrestin to the phosphorylated receptor sterically hinders further G protein coupling, leading to desensitization. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (like clathrin and AP2) to promote receptor internalization and initiating its own wave of signaling by activating kinases such as those in the MAPK/ERK pathway.

A balanced agonist (like the endogenous ligand dopamine for the D2R) activates both G protein and β-arrestin pathways. In contrast, a biased agonist selectively engages one pathway over the other. This compound exemplifies a G protein-biased agonist because it stabilizes a receptor conformation that is conducive to G protein coupling but not to the GRK phosphorylation and subsequent β-arrestin recruitment required for β-arrestin-mediated signaling.

Quantitative Profile of this compound

The biased nature of this compound has been characterized through various in vitro functional assays. The following table summarizes its activity at the human dopamine D2 receptor, highlighting its preference for the G protein pathway.

| Parameter | Ligand | Value | Assay Type | Pathway Measured | Source |

| Ki | This compound | 1.2 µM | Radioligand Binding | Receptor Occupancy | |

| EC50 | Dopamine | 0.09 ± 0.03 µM | PathHunter β-arrestin | β-arrestin Recruitment | |

| Emax | Dopamine | 99.0% ± 0.6% | PathHunter β-arrestin | β-arrestin Recruitment | |

| EC50 | This compound | No measurable activity | PathHunter β-arrestin | β-arrestin Recruitment | |

| EC50 | Dopamine | 0.05 ± 0.01 µM | BRET β-arrestin | β-arrestin Recruitment | |

| Emax | Dopamine | 99.8% ± 1.9% | BRET β-arrestin | β-arrestin Recruitment | |

| EC50 | This compound | No measurable activity | BRET β-arrestin | β-arrestin Recruitment | |

| IC50 | This compound | 9.9 ± 0.9 µM | PathHunter β-arrestin | Antagonism of Dopamine | |

| IC50 | This compound | 3.8 ± 1.8 µM | BRET β-arrestin | Antagonism of Dopamine | |

| EC50 | This compound | Data not provided | cAMP Inhibition | G Protein (Gi/o) Signaling | |

| Efficacy | This compound | Highly efficacious | cAMP Inhibition | G Protein (Gi/o) Signaling |

Signaling Pathways and Bias Visualization

The following diagrams illustrate the canonical GPCR signaling pathways and the specific mechanism of this compound's biased agonism.

Experimental Protocols

To quantify β-arrestin bias, it is essential to measure signaling output from both the G protein and β-arrestin pathways in parallel, using assays with similar levels of signal amplification. Below are detailed methodologies for key experiments used to characterize compounds like this compound.

β-Arrestin Recruitment Assay (Enzyme Complementation)

This assay quantifies the recruitment of β-arrestin to the receptor upon agonist stimulation. The DiscoveRx PathHunter assay is a common example.

Principle: The GPCR is fused to a large fragment of β-galactosidase (termed ProLink or PK), and β-arrestin is fused to a small, complementary enzyme donor fragment (termed Enzyme Acceptor or EA). When the agonist induces β-arrestin recruitment to the receptor, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of recruitment.

Methodology:

-

Cell Culture: Use a stable cell line, such as CHO-K1 or HEK293, co-expressing the D2R-ProLink fusion protein and the β-arrestin-EA fusion protein. Plate the cells in 384-well white, clear-bottom plates at a suitable density (e.g., 2,500-5,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound, dopamine (positive control), and a vehicle control (e.g., DMSO) in an appropriate assay buffer.

-

Agonist Stimulation: Add the diluted compounds to the cell plates. Incubate for a defined period (e.g., 60-90 minutes) at 37°C.

-

Antagonist Mode: To measure antagonism, pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 30 minutes) before adding a fixed, sub-maximal (EC80) concentration of dopamine.

-

Signal Detection: Add the chemiluminescent substrate solution (e.g., DiscoveRx PathHunter detection reagents) to each well. Incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

Data Acquisition: Read the chemiluminescent signal on a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (0%) and the maximal response of the positive control (100%). Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values. For antagonist mode, calculate IC50 values.

G Protein Signaling Assay (cAMP Inhibition)

This assay measures the functional consequence of D2R coupling to its cognate Gαi/o protein, which is the inhibition of adenylyl cyclase activity.

Principle: Intracellular cAMP levels are first stimulated using a direct activator of adenylyl cyclase, such as forskolin. The ability of a D2R agonist to inhibit this forskolin-stimulated cAMP production is then quantified. Common methods for measuring cAMP include competitive immunoassays (e.g., ELISA, HTRF) or luciferase-based biosensors (e.g., GloSensor).

Methodology:

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the D2R, such as HEK293 or CHO-K1 cells. Plate the cells in 384-well plates and allow them to adhere.

-

Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound (this compound) or controls for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1-5 µM) to all wells (except for the basal control) to stimulate cAMP production. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a chosen detection method (e.g., HTRF or GloSensor reagent addition).

-

Data Acquisition: Read the signal (e.g., fluorescence ratio for HTRF, luminescence for GloSensor) on a compatible plate reader.

-

Data Analysis: Normalize the data, setting the forskolin-only response as 0% inhibition and the basal (no forskolin) response as 100% inhibition. Plot the percent inhibition against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.

Conclusion

This compound is a powerful chemical probe for dissecting the distinct consequences of G protein and β-arrestin signaling at the D2 dopamine receptor. Its highly biased profile, characterized by potent G protein activation and a complete lack of β-arrestin recruitment, provides a clear example of functional selectivity. The experimental frameworks detailed in this guide represent standard, robust methods for quantifying such bias. For drug development professionals, understanding and applying these principles is critical for the rational design of next-generation therapeutics. By targeting specific signaling pathways, it may be possible to develop biased ligands that maximize therapeutic efficacy while minimizing the adverse effects associated with activating undesired pathways, ultimately leading to safer and more personalized medicines.

References

- 1. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

MLS1547: A Technical Guide to a G Protein-Biased Chemical Probe for Dopamine D2 Receptor Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MLS1547, a pivotal chemical probe for the pharmacological dissection of the dopamine D2 receptor (D2R). This compound is distinguished by its G protein-biased agonism, potently activating G protein-mediated signaling pathways while simultaneously acting as an antagonist of β-arrestin recruitment.[1] This unique profile makes it an invaluable tool for elucidating the distinct physiological and pathological roles of these two major D2R signaling cascades.

Chemical and Physical Properties

This compound, with the chemical name 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol, is a small molecule identified through a high-throughput screening campaign.[2] Its properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol | |

| Molecular Formula | C₁₉H₁₉ClN₄O | |

| Molecular Weight | 354.83 g/mol | |

| CAS Number | 315698-36-3 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO |

Pharmacological Data

The pharmacological profile of this compound is defined by its selective activation of G protein signaling over β-arrestin pathways at the D2 receptor. The following tables summarize the key quantitative data characterizing its activity.

Table 2.1: Receptor Binding Affinities (Kᵢ)

This compound's affinity was determined through radioligand binding competition assays, primarily by its ability to displace [³H]methylspiperone from the D2R. It demonstrates a modest affinity for the D2-like receptor family.

| Receptor Subtype | Kᵢ Value (μM) | Notes |

| Dopamine D2 | 1.2 ± 0.2 | Determined by displacement of [³H]methylspiperone. |

| Dopamine D3 | 2.3 ± 0.2 | |

| Dopamine D4 | 0.32 ± 0.04 |

Table 2.2: Functional Activity at the D2 Receptor

This compound acts as a highly efficacious agonist for G protein-mediated signaling but fails to recruit β-arrestin, instead antagonizing dopamine-induced recruitment. This functional selectivity is the hallmark of its utility as a chemical probe.

| Assay Type | Pathway | This compound Activity | Value (μM) | Notes |

| Calcium Mobilization | G protein (via Gαq/i5) | Agonist | EC₅₀ : 0.37 | Eₘₐₓ of ~90% relative to dopamine. |

| cAMP Inhibition | G protein (via Gαi/o) | Agonist | EC₅₀ : 0.26 | Completely inhibited forskolin-stimulated cAMP. |

| β-arrestin Recruitment (DiscoveRx) | β-arrestin | Antagonist | IC₅₀ : 9.9 | Antagonized dopamine-mediated recruitment. |

| β-arrestin Recruitment (BRET) | β-arrestin | Antagonist | IC₅₀ : 3.8 | Antagonized dopamine-mediated recruitment. |

| β-arrestin Recruitment | β-arrestin | Agonist | No measurable activity | Failed to stimulate β-arrestin-2 recruitment. |

| D2R Internalization | β-arrestin | Agonist | No significant effect | Consistent with its inability to recruit β-arrestin. |

Signaling Pathways and Mechanism of Action

The D2 receptor is a G protein-coupled receptor (GPCR) that canonically signals through two primary pathways: a G protein-dependent pathway (typically via Gαi/o) and a β-arrestin-dependent pathway. The Gαi/o pathway leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. The β-arrestin pathway is involved in receptor desensitization, internalization, and can initiate distinct signaling cascades.

This compound is termed a "biased agonist" because it preferentially activates the G protein pathway while inhibiting the β-arrestin pathway. This allows researchers to isolate and study the consequences of G protein signaling independent of β-arrestin effects.

This compound's interaction with the D2R alters this signaling output. It productively engages the receptor to activate the Gαi/o protein but fails to induce the conformational change necessary for β-arrestin recruitment. Instead, by occupying the receptor's binding site, it blocks dopamine from recruiting β-arrestin.

Experimental Protocols

The characterization of this compound relies on a suite of in vitro assays. Detailed below are the general methodologies for key experiments.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for dopamine receptors.

-

Objective: To measure the displacement of a radiolabeled ligand from the D2R by this compound.

-

Cell System: Membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]methylspiperone or a similar high-affinity D2R antagonist.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of unlabeled this compound are added to compete for binding.

-

Non-specific binding is determined in the presence of a saturating concentration of a known D2R antagonist (e.g., sulpiride).

-

After incubation and equilibration, bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data are analyzed using non-linear regression to calculate the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

-

β-Arrestin Recruitment Assay (BRET)

This protocol measures the ability of a compound to promote the interaction between the D2R and β-arrestin-2.

-

Objective: To quantify D2R-β-arrestin-2 proximity upon ligand stimulation.

-

Cell System: HEK293 cells co-expressing D2R fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., mVenus or GFP).

-

Procedure:

-

Transfected cells are plated in a microplate.

-

Cells are stimulated with various concentrations of this compound (for agonist mode) or with a fixed EC₈₀ concentration of dopamine in the presence of varying concentrations of this compound (for antagonist mode).

-

The luciferase substrate (e.g., coelenterazine h) is added.

-

Bioluminescence Resonance Energy Transfer (BRET) is measured. The instrument simultaneously quantifies light emission from the donor (Rluc) and the acceptor (Venus).

-

The BRET ratio (acceptor emission / donor emission) is calculated. An increase in this ratio indicates receptor-arrestin interaction.

-

Dose-response curves are generated to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

-

cAMP Accumulation Assay

This protocol assesses Gαi/o protein activation by measuring the inhibition of adenylyl cyclase activity.

-

Objective: To quantify the ability of this compound to inhibit cAMP production.

-

Cell System: CHO or HEK293 cells expressing the D2R.

-

Procedure:

-

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular concentration of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

The percentage of inhibition of forskolin-stimulated cAMP levels is calculated for each this compound concentration.

-

A dose-response curve is plotted to determine the EC₅₀ for G protein activation.

-

Structure-Activity Relationship (SAR) Insights